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Compound of Interest

Compound Name:
3-(Cyclopropylmethoxy)-4-

(difluoromethoxy)benzaldehyde

Cat. No.: B133293 Get Quote

Technical Guide: 3-(Cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmacologically

active compounds. This document details its chemical properties, synthesis protocols,

analytical data, and its role in the development of targeted therapeutics.

Chemical Identity and Properties
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an aromatic aldehyde that

serves as a crucial building block in organic synthesis. Its molecular structure incorporates a

cyclopropylmethoxy group and a difluoromethoxy group, which are important for modulating the

pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient

(API).

Table 1: Physicochemical Properties[1][2][3][4]
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Property Value

Molecular Formula C₁₂H₁₂F₂O₃

Molecular Weight 242.22 g/mol [1][2][3]

CAS Number 151103-09-2[2][3][4]

Appearance Viscous pale yellow liquid

Purity Typically ≥98% (GC)

IUPAC Name
3-(cyclopropylmethoxy)-4-

(difluoromethoxy)benzaldehyde

InChI Key AHVVCELVGCPYGI-UHFFFAOYSA-N[1]

SMILES C1CC1COc2cc(ccc2OC(F)F)C=O[1]

Storage Temperature 2-8°C, under an inert atmosphere

Synthesis Protocols
The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a multi-step

process. Below are representative experimental protocols for its preparation.

Synthesis from 4-(Difluoromethoxy)-3-
hydroxybenzaldehyde
A common route involves the Williamson ether synthesis to introduce the cyclopropylmethoxy

group.

Experimental Protocol:

To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate

(K₂CO₃, 42.42 g, 1.05 eq.), and potassium iodide (KI, 4.86 g, 0.1 eq.) in dimethyl sulfoxide

(DMSO, 220 mL).

Heat the mixture to 70°C with stirring for 1 hour.
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Slowly add a pre-prepared mixture of bromomethylcyclopropane (42.65 g, 1.08 eq.) in

DMSO (110 mL) dropwise over 1 hour.

Upon reaction completion, cool the mixture to room temperature.

Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

Cool the filtrate to 0-5°C and wash with deionized water (375 mL).

Separate the organic phase and wash twice with deionized water (55 mL each).

Remove the solvent by distillation under reduced pressure to yield the product as a viscous

pale yellow liquid (70 g, 99% yield).
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Caption: Synthesis workflow for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Application in Drug Development
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate in the

synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used

in the treatment of chronic obstructive pulmonary disease (COPD).
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The synthesis of Roflumilast from this intermediate involves two main steps: oxidation of the

aldehyde to a carboxylic acid, followed by amidation.

Table 2: Synthesis of Roflumilast from the Intermediate

Step Reaction Reagents

1. Oxidation

3-(Cyclopropylmethoxy)-4-

(difluoromethoxy)benzaldehyd

e → 3-

(Cyclopropylmethoxy)-4-

(difluoromethoxy)benzoic acid

Sodium chlorite, sulfamic acid

2. Amidation

3-(Cyclopropylmethoxy)-4-

(difluoromethoxy)benzoic acid

→ Roflumilast

Thionyl chloride, 4-amino-3,5-

dichloropyridine

Biological Context: PDE4 Signaling Pathway
Roflumilast, the final product synthesized from the title compound, exerts its therapeutic effect

by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation

of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.

By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This leads to the activation

of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream

targets, ultimately resulting in a reduction of the inflammatory response.
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Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Analytical Data
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The identity and purity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde are

typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data Summary

Technique Expected Features

¹H NMR

Signals corresponding to the aldehydic proton,

aromatic protons, difluoromethoxy proton, and

cyclopropylmethoxy protons.

¹³C NMR
Resonances for the carbonyl carbon, aromatic

carbons, and carbons of the ether groups.

IR Spectroscopy

Characteristic absorption bands for the C=O

stretch of the aldehyde, C-O-C stretching of the

ethers, and C-H bonds.

Mass Spectrometry
A molecular ion peak corresponding to the

molecular weight of the compound.

Note: Specific spectral data can be found in various chemical databases and literature sources.

[5]

Health and Safety Information
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde should be handled with

appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Information[6]

Pictogram(s) Signal Word Hazard Statement(s)

GHS07 (Exclamation mark) Warning

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.
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Precautionary Measures:[6]

Handling: Avoid contact with skin and eyes. Do not breathe fumes. Use in a well-ventilated

area. Wear protective gloves, clothing, and eye/face protection.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from sources of ignition.

First Aid:

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse cautiously with water for several minutes.

Inhalation: Move person into fresh air.

Ingestion: Consult a physician.

Disclaimer: This document is intended for informational purposes for qualified professionals

and is not a substitute for a comprehensive Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(Cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b133293#3-cyclopropylmethoxy-4-
difluoromethoxy-benzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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